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Bis(dimethylamino-2-
Compound Name:
propoxy)copper(ll)

Cat. No.: B596864

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deposition of copper
thin films using the precursor bis(dimethylamino-2-propoxy)copper(ll), commonly known as
Cu(dmap)z. This precursor is particularly valuable for creating copper-based materials through
processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), enabling
precise material formation.[1]

Data Presentation: Growth Rate of Copper Films

The growth rate of copper films using Cu(dmap)z is highly dependent on the deposition method
and experimental parameters, particularly the co-reactant and temperature. The following
tables summarize the quantitative data from various studies.

Atomic Layer Deposition (ALD) of Metallic Copper
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Atomic Layer Deposition (ALD) of Copper Oxides
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Experimental Protocols

Protocol 1: Atomic Layer Deposition of Metallic Copper
using Cu(dmap)z and Tertiary Butyl Hydrazine (TBH)

This protocol is based on the low-temperature ALD process for depositing low-resistivity copper
thin films.[2]

1. Substrate Preparation:

Start with a substrate, for example, a native oxide terminated silicon wafer.

Ensure the substrate is clean and free of contaminants.

2. ALD Reactor Setup:

Place the substrate in the ALD reactor.

Heat the Cu(dmap)z precursor to a suitable temperature to achieve adequate vapor
pressure.

Maintain the reactor chamber at the desired deposition temperature (e.g., 120 °C).
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3. ALD Cycle: The ALD process consists of sequential and self-limiting surface reactions. A
typical cycle includes: a. Cu(dmap)z Pulse: Introduce Cu(dmap)z vapor into the reactor for a set
duration (e.g., 1.0 second) to allow for precursor adsorption on the substrate surface. b. Purge
1: Purge the reactor with an inert gas (e.g., nitrogen) for a specific time (e.g., 1.0 second) to
remove any unreacted Cu(dmap)2 and gaseous byproducts. c. TBH Pulse: Introduce the
reducing agent, tertiary butyl hydrazine (TBH), into the reactor for a set duration (e.g., 0.2
seconds). TBH reacts with the adsorbed Cu(dmap)z to form a copper layer. d. Purge 2: Purge
the reactor again with the inert gas (e.g., 1.0 second) to remove unreacted TBH and any
reaction byproducts.

4. Film Growth:

Repeat the ALD cycle (steps 3a-3d) for the desired number of cycles to achieve the target
film thickness. For instance, 1500 cycles can be performed.[2]

(621

. Post-Deposition:

Cool down the reactor and remove the substrate with the deposited copper film.

Characterize the film for properties such as thickness, resistivity, purity, and crystallinity.

Visualizations
Experimental Workflow for ALD of Copper Films
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Caption: Experimental workflow for the Atomic Layer Deposition of copper films.
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Proposed Reaction Mechanism for ALD of Copper with
Et2Zn

The transmetalation reaction between Cu(dmap)z and EtzZn is a key process in the ALD of
copper films.[4][5] The Cu(dmap)2 molecule adsorbs and dissociates on the surface, followed

by a reaction with Et2Zn.[5][6]
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Caption: Proposed reaction pathway for copper ALD using Cu(dmap)z and Et2Zn.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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